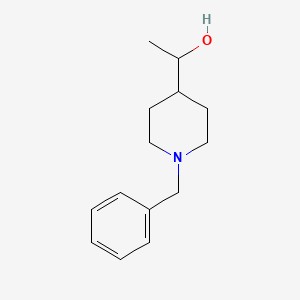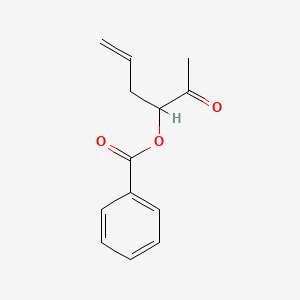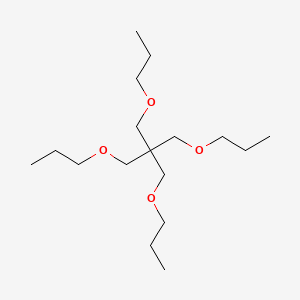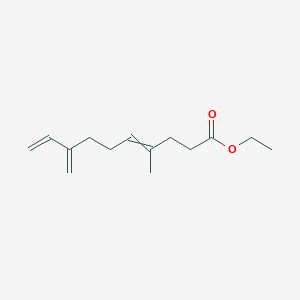
Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate is an organic compound with the molecular formula C13H20O2. It is a colorless liquid known for its unique chemical structure, which includes both methyl and methylene groups. This compound is used in various applications, including flavors and fragrances, due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate can be synthesized through several methods. One common approach involves the Fe-catalyzed cross-coupling of ethyl-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide . This method is advantageous due to the low cost and high catalytic-reaction rates of iron salts.
Industrial Production Methods: Industrial production of this compound often involves the use of readily available starting materials and efficient catalytic processes. The one-pot oxidation of (2Z)-3-chloroprop-2-en-1-ol followed by Wittig olefination is a notable method . This strategy avoids the preparation and isolation of labile intermediates, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of flavors and fragrances due to its fruity aroma.
Mecanismo De Acción
The mechanism of action of Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The pathways involved include signal transduction and metabolic processes, which contribute to its biological effects .
Comparación Con Compuestos Similares
Ethyl (2E,4Z)-deca-2,4-dienoate:
Methyl (4E)-4-methyl-8-methylene-4,9-decadienoate: Another related compound with similar structural features.
Uniqueness: Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate is unique due to its specific arrangement of methyl and methylene groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the flavor and fragrance industry.
Propiedades
Número CAS |
92984-19-5 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
ethyl 4-methyl-8-methylidenedeca-4,9-dienoate |
InChI |
InChI=1S/C14H22O2/c1-5-12(3)8-7-9-13(4)10-11-14(15)16-6-2/h5,9H,1,3,6-8,10-11H2,2,4H3 |
Clave InChI |
TWVNJMBQJHCRMU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=CCCC(=C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)

![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)
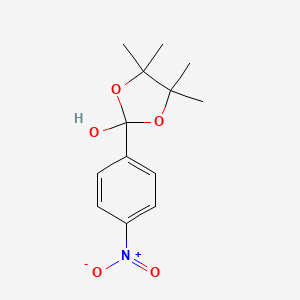
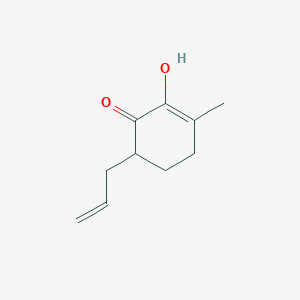
![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
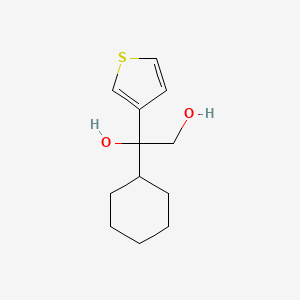

![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
